Benzofuran-7-boronic acid

Overview

Description

Benzofuran-7-boronic acid is a boronic acid derivative. Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are increasingly utilized in diverse areas of research .

Synthesis Analysis

Benzofuran synthesis involves a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . Other methods include reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones .Molecular Structure Analysis

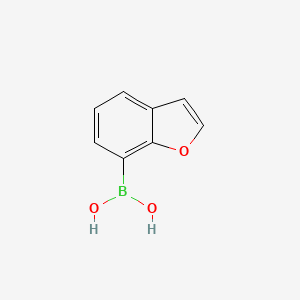

The molecular structure of Benzofuran-7-boronic acid is represented by the empirical formula C8H7BO3 . The molecular weight is 161.95 .Chemical Reactions Analysis

Boronic acids, including Benzofuran-7-boronic acid, interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is key to their utility in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .Scientific Research Applications

Sensing Applications

Boronic acids, including Benzofuran-7-boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas such as biological labelling . This can be particularly useful in tracking and studying biological processes.

Protein Manipulation and Modification

Boronic acids have shown growth in their interaction with proteins, their manipulation, and cell labelling . This makes them valuable in the field of biochemistry and molecular biology.

Separation Technologies

Boronic acids, including Benzofuran-7-boronic acid, are used in separation technologies . This can be particularly useful in the purification of complex mixtures in chemical and biological research.

Development of Therapeutics

Boronic acids are used in the development of therapeutics . Their ability to interact with various biological molecules makes them potential candidates for drug development.

Synthesis of Natural Products

Research on natural products containing benzofuran has remarkably increased during the past few decades . Benzofuran-7-boronic acid can be used in the synthesis of these natural products.

Anti-tumor, Antibacterial, Anti-oxidative, and Anti-viral Activities

Benzofuran compounds, including Benzofuran-7-boronic acid, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Preparation of Highly-Functionalized, Nitrogen-Bearing Diarylmethanes

Benzofuran-7-boronic acid is used in the facile preparation of highly-functionalized, nitrogen-bearing diarylmethanes . This can be particularly useful in the field of synthetic chemistry.

Safety and Hazards

Benzofuran compounds should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Boronic acid-based compounds, including Benzofuran-7-boronic acid, are increasingly utilized in diverse areas of research . They have potential applications in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The exploration of novel chemistries using boron to fuel emergent sciences is a promising future direction .

properties

IUPAC Name |

1-benzofuran-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDOPNZOLYBYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695632 | |

| Record name | 1-Benzofuran-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-7-boronic acid | |

CAS RN |

860625-79-2 | |

| Record name | 1-Benzofuran-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B1455168.png)

![6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1455174.png)

![{4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester](/img/structure/B1455176.png)

![1-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455178.png)

![2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone](/img/structure/B1455187.png)

![Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1455188.png)

![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride](/img/structure/B1455191.png)